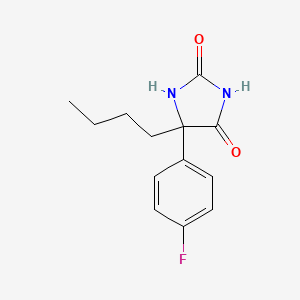

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione

Description

Contextual Significance of Imidazolidine-2,4-dione Scaffolds in Modern Medicinal Chemistry

The imidazolidine-2,4-dione ring system, also commonly known as hydantoin (B18101), is a five-membered heterocyclic structure that has garnered substantial attention in pharmaceutical chemistry. researchgate.netresearchgate.net Its importance stems from its versatile chemical nature and its presence in a wide array of biologically active compounds.

Role as a Privileged Structure in Drug Discovery

The imidazolidine-2,4-dione scaffold is considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The hydantoin ring can be readily functionalized at several positions, allowing for the creation of large, diverse libraries of compounds for screening. researchgate.net This synthetic accessibility, combined with its favorable physicochemical properties, makes it an attractive starting point for developing new therapeutic agents.

Overview of Pharmacological Versatility of Imidazolidinedione Derivatives

Derivatives of imidazolidine-2,4-dione have demonstrated a remarkably broad spectrum of pharmacological activities. researchgate.netresearchgate.net This versatility is a key reason for its prominence in medicinal chemistry. The specific biological effect is largely determined by the nature and position of the substituents attached to the core hydantoin ring. researchgate.net For instance, different derivatives have been investigated for use as anticonvulsants, antidiabetics, antimicrobials, and anticancer agents. nih.govmdpi.comresearchgate.net

Notably, these derivatives have been explored as inhibitors for various enzymes and proteins, including B-cell lymphoma-2 (Bcl-2) proteins in cancer therapy and protein tyrosine phosphatase 1B (PTP1B) for diabetes treatment. nih.govnih.govnih.gov

| Derivative Class | Primary Pharmacological Activity | Example Compound |

|---|---|---|

| 5,5-Diphenyl-substituted | Anticonvulsant | Phenytoin |

| N-3 and C-5 substituted | Anticonvulsant, Antiarrhythmic, Antidiabetic | Various experimental compounds |

| Thiohydantoins (sulfur analogs) | Antiviral, Antimicrobial, Anti-inflammatory | Various experimental compounds |

| General Imidazolidinediones | Anticancer (e.g., Bcl-2 inhibitors) | Various experimental compounds |

Strategic Rationale for 5-Butyl and 4-Fluorophenyl Substitutions in Compound Design

The specific design of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione incorporates two key substituents at the C-5 position of the hydantoin ring: a butyl group and a 4-fluorophenyl group. The choice of these groups is strategic, intended to modulate the molecule's physicochemical and pharmacological properties.

Influence of Alkyl Chains on Molecular Interactions

Alkyl groups are fundamental components in drug design that significantly influence a molecule's behavior. omicsonline.org The incorporation of an alkyl chain, such as the butyl group in this compound, primarily affects its lipophilicity—its ability to dissolve in fats, oils, and lipids. omicsonline.org

Key effects of the butyl chain include:

Enhanced Lipophilicity : Increasing the length of an alkyl chain generally increases a molecule's hydrophobicity. matec-conferences.org This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. omicsonline.org

Van der Waals Interactions : The butyl group can form van der Waals interactions within the hydrophobic pockets of target proteins or receptors. nih.gov The length and conformation of the alkyl chain can influence the strength and specificity of this binding. acs.org

Metabolic Stability : Alkyl groups can sometimes shield a molecule from enzymatic degradation, potentially prolonging its duration of action. omicsonline.org

Impact of Fluorine Incorporation on Biological Activity and Pharmacological Profiles

The strategic incorporation of fluorine into drug candidates is a widely used tactic in modern medicinal chemistry to enhance a molecule's properties. nih.govtandfonline.com The 4-fluorophenyl group introduces a fluorine atom at a specific position, which can have profound effects. researchgate.net

Key impacts of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. nih.gov Placing a fluorine atom at a site that is susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Binding Affinity : Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. tandfonline.com This can lead to more favorable interactions with the target receptor, such as hydrogen bonding or dipole-dipole interactions, thus increasing binding affinity and potency. researchgate.net

Membrane Permeability : The addition of fluorine can increase a molecule's lipophilicity, which may improve its ability to pass through cellular membranes. nih.govresearchgate.net

Conformational Control : The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to its biological target. researchgate.net

| Property | Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Increases by blocking sites of oxidation. nih.gov |

| Binding Affinity | Can increase through enhanced electronic interactions. researchgate.net |

| Lipophilicity | Generally increases, affecting membrane permeability. nih.gov |

| pKa | Can alter the acidity/basicity of nearby functional groups. tandfonline.com |

Historical Development and Early Research Directions Pertaining to the Compound's Structural Analogs

The history of imidazolidine-2,4-dione derivatives is deeply rooted in the search for effective anticonvulsant therapies. jddtonline.info The journey began with the discovery of phenobarbital (B1680315) in the early 20th century, a sedative that also possessed anti-seizure properties. nih.gov However, the sedative side effects spurred the search for non-sedating alternatives. pcbiochemres.com

A pivotal moment came in 1938 when H. Houston Merritt and Tracy Putnam discovered the anticonvulsant properties of 5,5-diphenylhydantoin, now known as Phenytoin. jddtonline.infopcbiochemres.com This discovery was significant because Phenytoin was one of the first non-sedating drugs effective against tonic-clonic seizures. pcbiochemres.com It was the product of a systematic search for compounds structurally related to phenobarbital that could suppress electrically induced convulsions in animal models. pcbiochemres.com

The success of Phenytoin established the 5,5-disubstituted hydantoin scaffold as a critical pharmacophore for anticonvulsant activity. This led to extensive research into synthesizing and testing numerous analogs with different substituents at the C-5 position to optimize efficacy and explore other therapeutic applications. jddtonline.infopcbiochemres.com This line of research directly informs the rationale for creating molecules like this compound, which represents a modern iteration of this historically significant class of compounds.

Current Gaps and Future Research Opportunities for this compound Investigations

Despite the rich pharmacology of the imidazolidinedione scaffold, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. There is a conspicuous absence of dedicated studies detailing its synthesis, characterization, and biological evaluation. This lack of specific data presents a clear and immediate opportunity for future research.

Key Research Gaps:

Synthesis and Characterization: While general methods for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones are established, specific synthetic protocols and full characterization data for this compound are not readily available in the public domain.

Anticonvulsant Activity Screening: Given that a 5-phenyl substituent is a key feature for anticonvulsant activity in hydantoins, the 4-fluorophenyl group in the target compound makes it a prime candidate for evaluation in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com The influence of the butyl group in combination with the fluorinated phenyl ring on anticonvulsant efficacy and neurotoxicity remains to be determined.

Neuroprotective Potential: The broader class of imidazoline (B1206853) derivatives has been shown to exert neuroprotective effects, in part through the blockade of NMDA receptor channels. Future studies could explore whether this compound possesses similar neuroprotective properties in models of neurodegenerative diseases.

Kinase Inhibitory Activity: Imidazolidine-2,4-dione derivatives have been identified as inhibitors of various kinases, which are crucial targets in oncology. Quantitative structure-activity relationship (QSAR) studies on related compounds as kinase inhibitors suggest that this scaffold can be optimized for potent and selective inhibition. nih.govpensoft.net Investigating the potential of this compound as a kinase inhibitor could open new avenues for its therapeutic application.

Other Biological Activities: The diverse biological profile of the imidazolidinedione scaffold warrants a broader screening of this compound for other potential activities, such as anti-inflammatory, antimicrobial, and anticancer effects.

Future Research Directions:

The logical next steps for the investigation of this compound are clear. A systematic approach should be undertaken, beginning with its chemical synthesis and thorough characterization. Following this, a comprehensive biological evaluation is warranted.

An interactive data table summarizing the potential areas of investigation and the rationale based on related compounds is presented below:

| Research Area | Rationale based on Related Imidazolidinediones | Suggested Experimental Models |

| Anticonvulsant Activity | 5-phenyl substitution is crucial for activity against tonic-clonic seizures. pcbiochemres.com | Maximal Electroshock (MES) test, subcutaneous Pentylenetetrazole (scPTZ) test. biointerfaceresearch.com |

| Neuroprotective Effects | Imidazoline derivatives can block NMDA receptor channels. | In vitro neuronal cell culture models of excitotoxicity, in vivo models of neurodegeneration. |

| Kinase Inhibition | Imidazolidinedione scaffold found in inhibitors of PTP1B and other kinases. nih.gov | Kinase activity assays, cancer cell line proliferation assays. |

| Anti-inflammatory Activity | Some hydantoin derivatives show anti-inflammatory properties. pcbiochemres.com | In vitro assays for inflammatory markers, in vivo models of inflammation. |

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVKQMFSENZTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234201 | |

| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-93-0 | |

| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione

Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic analysis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione reveals logical disconnections that point toward feasible synthetic pathways. The most direct approach involves disconnecting the imidazolidine-2,4-dione (hydantoin) ring. This leads back to key precursors, primarily the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one (B1361786). This ketone contains both the required butyl and 4-fluorophenyl moieties attached to what will become the C5 position of the hydantoin (B18101) ring.

This primary disconnection suggests a synthetic strategy based on the well-established Bucherer-Bergs reaction. wikipedia.orgmdpi.com This multicomponent reaction assembles the hydantoin ring from a ketone, a cyanide source (like potassium or sodium cyanide), and a source of ammonia (B1221849) and carbon dioxide (typically ammonium (B1175870) carbonate). wikipedia.orgmdpi.com

Alternative retrosynthetic disconnections can be envisioned, suggesting stepwise construction. For instance, the C-N bonds within the heterocyclic ring could be disconnected, leading back to an α-amino acid derivative. This suggests a pathway like the Urech hydantoin synthesis, which starts from an appropriately substituted α-amino acid and utilizes potassium cyanate (B1221674) for cyclization. wikipedia.orgdrugfuture.comnih.gov Further disconnections could involve the C5-substituent bonds, implying a strategy where the butyl and 4-fluorophenyl groups are introduced sequentially onto a pre-formed hydantoin or a precursor molecule.

Optimized Synthetic Routes for Imidazolidine-2,4-dione Core Formation

The formation of the central imidazolidine-2,4-dione ring is a critical step in the synthesis of the target compound. Several classical and modern methods have been optimized to achieve high yields and purity.

Cyclization Procedures for the Heterocyclic Nucleus

The most prominent and direct method for forming the 5,5-disubstituted hydantoin core of the target molecule is the Bucherer-Bergs synthesis . This reaction involves the one-pot condensation of 1-(4-fluorophenyl)pentan-1-one with potassium cyanide and ammonium carbonate. wikipedia.org The reaction proceeds through the in situ formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring. jsynthchem.com A notable example from the literature demonstrates the synthesis of the related 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione from 4-fluoroacetophenone using this method. nih.gov

An alternative and historically significant method is the Urech hydantoin synthesis . wikipedia.orgdrugfuture.com This procedure begins with an α-amino acid precursor, in this case, 2-amino-2-(4-fluorophenyl)hexanoic acid. The amino acid is treated with potassium cyanate to form an intermediate hydantoic acid, which is subsequently cyclized under acidic conditions to yield the hydantoin. wikipedia.orgdrugfuture.com

Modern variations and other cyclization methods include:

Tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals: This method allows for the connective synthesis of 5,5-disubstituted hydantoins from simple ester-derived starting materials. rsc.orgbris.ac.uknih.gov

Organocatalytic Michael reactions: Enantioselective synthesis of 5,5-disubstituted hydantoins can be achieved using this approach with hydantoin surrogates. nih.gov

Reaction Conditions and Catalysis for Ring Closure

The reaction conditions for hydantoin synthesis are crucial for optimizing yield and minimizing side products.

For the Bucherer-Bergs reaction , typical conditions involve heating the ketone with an excess of potassium cyanide and ammonium carbonate in a solvent such as aqueous ethanol (B145695). nih.gov Temperatures are generally maintained in the range of 60-70°C. mdpi.com Optimization of this reaction has been explored, with improvements including the use of ultrasonication to accelerate the reaction, allowing for lower temperatures and shorter reaction times. wikipedia.org

| Reaction Component | Typical Reagent/Condition | Purpose |

| Carbonyl Source | 1-(4-fluorophenyl)pentan-1-one | Provides the carbon skeleton for the C5 position and its substituents. |

| Cyanide Source | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Source of the nitrile group for the aminonitrile intermediate. |

| Ammonia/CO2 Source | Ammonium Carbonate ((NH4)2CO3) | Provides the nitrogen and carbonyl groups for the hydantoin ring. |

| Solvent | Aqueous Ethanol | A common solvent that facilitates the dissolution of reactants. |

| Temperature | 60-110°C | Provides the necessary activation energy for the reaction. |

| Optimization | Ultrasonication | Can lead to shorter reaction times and higher yields at lower temperatures. wikipedia.org |

In the Urech hydantoin synthesis , the initial reaction of the α-amino acid with potassium cyanate is typically carried out in an aqueous solution. drugfuture.com The subsequent cyclization of the intermediate hydantoic acid is achieved by heating with a strong mineral acid, such as 25% hydrochloric acid. drugfuture.com

Catalysis in hydantoin ring closure can vary. While the classical Bucherer-Bergs and Urech syntheses are often performed without external catalysts, modern methods frequently employ them. For instance, copper-catalyzed N-arylation has been used for the synthesis of N-substituted hydantoins. nih.govacs.orguit.no Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be effective in the C5-alkylation of hydantoins, which could be part of a stepwise synthetic approach. researchgate.netacs.org

Regioselective Introduction of 5-Butyl and 5-(4-Fluorophenyl) Moieties

The precise placement of the butyl and 4-fluorophenyl groups at the C5 position is a defining feature of the target molecule. This can be achieved either simultaneously or in a stepwise fashion.

The Bucherer-Bergs reaction offers a direct and highly regioselective method for the simultaneous introduction of both substituents at the C5 position. By starting with 1-(4-fluorophenyl)pentan-1-one, the reaction inherently constructs the hydantoin ring around the quaternary carbon of the ketone, thus fixing the positions of the butyl and 4-fluorophenyl groups at C5.

Strategies for Alkyl Group Installation

For a stepwise synthesis, the butyl group could be introduced onto a pre-existing hydantoin ring. One strategy involves the alkylation of a 5-monosubstituted hydantoin. For example, 5-(4-fluorophenyl)hydantoin could be synthesized first and then subjected to alkylation with a butyl halide (e.g., butyl bromide). This C5-alkylation can be effectively carried out using phase-transfer catalysis under mild, biphasic conditions. researchgate.netacs.org

| Alkylation Strategy | Starting Material | Reagent | Catalyst/Conditions |

| C5-Alkylation | 5-(4-fluorophenyl)hydantoin | Butyl bromide | Tetrabutylammonium bromide (TBAB), aqueous KOH |

Methods for Aryl Group Incorporation, particularly Fluorinated Phenyls

Similarly, a stepwise approach could involve the introduction of the 4-fluorophenyl group onto a 5-butylhydantoin precursor. The arylation of hydantoins can be more challenging than alkylation. However, modern cross-coupling methodologies offer potential solutions. Copper-catalyzed N-arylation of hydantoins using diaryliodonium salts has been reported, although this typically targets the nitrogen atoms. nih.govacs.org

A more relevant approach for C5-arylation is the tandem α-amination and α-arylation of silyl ketene acetals derived from an ester containing the butyl group. rsc.orgbris.ac.uknih.gov In this method, an amination step is followed by an intramolecular migration of an aryl group to the α-position of the ester, which then cyclizes to form the 5-alkyl-5-arylhydantoin. rsc.orgbris.ac.uknih.gov This provides a sophisticated method for the controlled incorporation of the fluorinated phenyl group.

Enantioselective Synthesis Strategies and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective syntheses for compounds like this compound is of significant interest. Several strategies can be employed to obtain enantiomerically enriched or pure 5,5-disubstituted hydantoins.

One prominent approach is the use of organocatalysis. For instance, a method for the enantioselective synthesis of 5,5-disubstituted hydantoins has been developed using an organocatalytic Michael reaction. nih.gov This involves the use of 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates, which react with Michael acceptors in the presence of a chiral Brønsted base/H-bond catalyst, such as a squaramide-tertiary amine catalyst. nih.gov This method has been shown to be effective for a range of substituents and generally yields products with high diastereoselectivity and enantioselectivity (often exceeding 95% ee). nih.gov

Another strategy involves the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins. This method has been successfully applied to the synthesis of various chiral hydantoins using precious metal catalysts, such as rhodium, paired with chiral phosphine (B1218219) ligands. canterbury.ac.nz For example, the Rh/f-spiroPhos complex has been used for the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines, achieving high enantioselectivities of up to 99.9% ee under mild conditions. acs.org

Furthermore, chiral auxiliaries derived from amino acids can be employed to induce stereoselectivity. Highly substituted chiral hydantoins have been synthesized from simple dipeptides in a single step under mild conditions. nih.gov This reaction proceeds through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group by Tf2O-pyridine. nih.gov

In cases where a racemic mixture of this compound is synthesized, for example, via the classical Bucherer-Bergs reaction, chiral resolution techniques can be applied. These methods involve the separation of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Table 1: Comparison of Enantioselective Synthesis Strategies for Hydantoin Derivatives

| Strategy | Catalyst/Auxiliary | Key Features | Reported Enantioselectivity (ee) |

| Organocatalytic Michael Reaction | Squaramide-tertiary amine catalyst | Utilizes hydantoin surrogates, broad substrate scope. nih.gov | >95% nih.gov |

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | Hydrogenation of 5-alkylidenehydantoins, mild conditions. acs.org | Up to 99.9% acs.org |

| Chiral Auxiliary | Dipeptide-derived | Single-step synthesis from dipeptides. nih.gov | High (specific values vary) nih.gov |

Scalable Synthesis Approaches and Process Chemistry Considerations for Industrial Application

For the industrial production of this compound, scalable and cost-effective synthetic routes are essential. The Bucherer-Bergs reaction, a multicomponent reaction between a ketone (in this case, 1-(4-fluorophenyl)pentan-1-one), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate, is a cornerstone for the industrial synthesis of 5,5-disubstituted hydantoins. alfa-chemistry.comnih.govwikipedia.orgencyclopedia.pub This reaction is often carried out in aqueous ethanol at elevated temperatures and pressures. nih.govwikipedia.org

Process chemistry considerations for scaling up the Bucherer-Bergs synthesis would include:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, particularly the substituted ketone, are crucial factors.

Reaction Conditions Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and solvent composition to maximize yield and minimize by-product formation is critical. google.com Continuous flow processes have been explored to intensify the Bucherer-Bergs reaction, offering advantages in terms of safety, efficiency, and scalability. researchgate.net

Work-up and Purification: Developing efficient and scalable work-up procedures to isolate the crude product and subsequent purification methods, such as recrystallization, to achieve the desired purity are necessary.

Safety and Environmental Considerations: Handling of toxic reagents like cyanides requires stringent safety protocols. Waste management and minimization are also important aspects of industrial production. google.com

An alternative approach for industrial synthesis is the reaction of the corresponding α-amino acid with an isocyanate. However, the synthesis of the prerequisite α-butyl-α-(4-fluorophenyl)glycine could be a multi-step and costly process.

Table 2: Process Considerations for Scalable Hydantoin Synthesis via Bucherer-Bergs Reaction

| Parameter | Consideration | Potential Optimization |

| Reactants | Cost, availability, and purity of 1-(4-fluorophenyl)pentan-1-one, cyanide source, and ammonium carbonate. | Sourcing from reliable and cost-effective suppliers. |

| Solvent | Typically aqueous ethanol; affects solubility and reaction rate. wikipedia.org | Optimization of co-solvent and water content for improved yield and easier product isolation. |

| Temperature & Pressure | Higher temperatures and pressures can accelerate the reaction but may lead to side reactions. researchgate.net | Use of continuous flow reactors can allow for safer operation at higher temperatures and pressures. researchgate.net |

| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. | Monitored by techniques like HPLC to determine the optimal endpoint. |

| Product Isolation | Precipitation upon cooling or acidification. | Development of efficient filtration and drying procedures. |

Green Chemistry Principles Applied to the Compound's Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. eurekaselect.com Several strategies can be employed to make the synthesis more sustainable.

For the Bucherer-Bergs reaction, which traditionally uses toxic cyanide salts, greener alternatives are being explored. One approach is the use of less hazardous cyanide sources or in-situ generation of cyanide to reduce handling risks. The use of water as a solvent, where possible, is a key green chemistry principle. skpharmteco.com

Microwave-assisted organic synthesis (MAOS) has emerged as a green tool for the synthesis of hydantoins. organic-chemistry.org Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing waste. eurekaselect.comorganic-chemistry.org For example, the condensation of arylglyoxals with ureas to form hydantoins has been achieved in good yields under solvent-free conditions using microwave irradiation. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of 5,5-disubstituted hydantoins. researchgate.net Ultrasound can enhance reaction rates and yields, often at lower temperatures than conventional heating.

The use of recyclable catalysts, such as montmorillonite (B579905) K-10 clay, in the Bucherer-Bergs reaction under ultrasound irradiation, represents a greener approach by simplifying catalyst recovery and reuse. researchgate.net

Furthermore, one-pot multicomponent reactions, like the Bucherer-Bergs synthesis, are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. researchgate.net

Table 3: Application of Green Chemistry Principles to Hydantoin Synthesis

| Green Chemistry Principle | Application in Hydantoin Synthesis | Example/Benefit |

| Prevention | One-pot multicomponent reactions like the Bucherer-Bergs synthesis. researchgate.net | Reduces waste by minimizing intermediate isolation and purification steps. researchgate.net |

| Atom Economy | Multicomponent reactions that incorporate most of the atoms from the reactants into the final product. | High atom economy is a characteristic of the Bucherer-Bergs reaction. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to highly toxic cyanide salts. | Development of safer cyanide delivery agents or in-situ generation methods. |

| Safer Solvents and Auxiliaries | Use of water as a solvent or solvent-free conditions. skpharmteco.com | Reduces volatile organic compound (VOC) emissions and simplifies waste treatment. skpharmteco.com |

| Design for Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. organic-chemistry.orgresearchgate.net | Shorter reaction times and often lower energy consumption compared to conventional heating. eurekaselect.com |

| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but can be considered for sourcing starting materials. | --- |

| Reduce Derivatives | One-pot synthesis avoids unnecessary protection/deprotection steps. | Simplifies the synthetic route and reduces waste. |

| Catalysis | Use of recyclable heterogeneous catalysts like montmorillonite K-10. researchgate.net | Facilitates catalyst separation and reuse, reducing waste and cost. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Derivatives

Impact of Alkyl Chain Length and Branching at the 5-Position on Biological Interactions

The C-5 position of the imidazolidine-2,4-dione ring is a critical site for substitution, and modifications to the alkyl chain at this position can significantly influence the biological activity of the resulting derivatives. The length and branching of this alkyl chain play a pivotal role in dictating the compound's interaction with biological targets.

Research on various 5,5-disubstituted hydantoins has demonstrated that the nature of the substituents at the C-5 position is a key determinant of their pharmacological profile. For instance, in the context of anticonvulsant activity, the discovery of 5-ethyl-5-phenylhydantoin's properties spurred the synthesis and investigation of numerous 5,5-disubstituted hydantoins. nih.gov This highlights the importance of the substituents at this position for therapeutic effect.

Systematic studies involving the variation of alkyl chain length at the C-5 position have provided insights into the optimal requirements for specific biological activities. Generally, an increase in alkyl chain length can lead to enhanced lipophilicity, which may improve membrane permeability and access to intracellular targets. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions with the target protein.

Branching of the alkyl chain at the 5-position can also have a profound effect on biological interactions. The introduction of branching can alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation. Furthermore, branched alkyl groups can provide a better fit into hydrophobic pockets of target enzymes or receptors, leading to increased potency. The stereochemistry of these branched substituents can also be critical, with different stereoisomers often exhibiting significantly different biological activities.

Electronic and Steric Effects of Substituted Phenyl Rings at the 5-Position, specifically Fluorine

The presence of a substituted phenyl ring at the C-5 position of the imidazolidine-2,4-dione core introduces another layer of complexity and opportunity for modulating biological activity. Both electronic and steric effects of the substituents on the phenyl ring can significantly impact the compound's interaction with its biological target.

The fluorine atom, in particular, has unique properties that make it a valuable substituent in drug design. Its small size minimizes steric hindrance, allowing it to often be used as a bioisostere for a hydrogen atom. However, its high electronegativity can profoundly influence the electronic properties of the phenyl ring. The introduction of a fluorine atom can alter the pKa of nearby functional groups, modify the molecule's dipole moment, and influence its metabolic stability. researchgate.netnih.gov

Specifically, the fluorine at the para-position of the phenyl ring in 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione can have several effects:

Metabolic Stability: The fluorine atom can block the para-position from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl rings. nih.govnih.gov This can lead to an increased half-life and improved pharmacokinetic profile of the compound. nih.gov

The steric effects of substituents on the phenyl ring are also crucial. Bulky substituents can create steric clashes with the target protein, leading to a decrease in activity. Conversely, a well-placed substituent can enhance binding by occupying a specific pocket in the active site. The interplay between electronic and steric effects is therefore a key consideration in the design of potent and selective imidazolidine-2,4-dione derivatives.

Modifications to the Imidazolidine-2,4-dione Heterocycle for Modulated Activity

While substitutions at the C-5 position are critical, modifications to the imidazolidine-2,4-dione heterocycle itself offer another avenue for modulating biological activity. The nitrogen atoms at positions N-1 and N-3, as well as the carbonyl groups at C-2 and C-4, are all potential sites for chemical modification.

N-1 and N-3 Substitution: Alkylation or arylation at the N-1 and N-3 positions can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov These modifications can also influence the hydrogen bonding capacity of the hydantoin (B18101) ring, which is often crucial for target recognition. For example, substituting the hydrogen at N-3 with a larger group can prevent hydrogen bond donation and may introduce new van der Waals or hydrophobic interactions.

Carbonyl Group Modifications: The two carbonyl groups of the imidazolidine-2,4-dione ring are key hydrogen bond acceptors. Replacing one or both of these carbonyl groups with a thiocarbonyl group to form a 2-thiohydantoin (B1682308) or a 2,4-dithiohydantoin can alter the electronic distribution within the ring and modify its hydrogen bonding properties. scialert.net Such changes can lead to altered selectivity for different biological targets.

Spirocyclic Derivatives: The creation of spirocyclic systems involving the C-5 carbon of the hydantoin ring is another modification strategy. researchgate.net This can rigidly constrain the conformation of the substituent at the 5-position, which can be advantageous for optimizing interactions with a specific binding site.

These modifications to the core heterocycle can fine-tune the electronic and steric properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic profiles.

Conformational Analysis and Preferred Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of 5,5-disubstituted hydantoins is therefore essential for understanding their structure-activity relationships.

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are used to determine the preferred conformations of these molecules. nih.govacs.orgmdpi.com For 5,5-disubstituted hydantoins, the relative orientation of the two substituents at the C-5 position is a key conformational feature. The dihedral angle between the phenyl ring and the hydantoin ring is another important parameter. nih.gov

Studies on related hydantoin-based peptidomimetics have shown that these molecules can adopt conformations that mimic secondary protein structures such as α-helices and β-turns. nih.govacs.org The stability of these conformations is often influenced by intramolecular hydrogen bonds. nih.govacs.org The specific conformation that is biologically active (the "bioactive conformation") may not be the lowest energy conformation in solution. Binding to the target protein can induce a conformational change in the molecule.

Understanding the preferred bioactive conformations of this compound derivatives can guide the design of new analogs with improved activity. By designing molecules that are pre-organized in the bioactive conformation, it is possible to reduce the entropic penalty of binding and thus increase affinity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For imidazolidine-2,4-dione derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as PTP1B inhibition. nih.gov In a typical QSAR study, a set of molecules with known biological activities is used to build the model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to find a correlation between the molecular descriptors and the biological activity. researchgate.net The resulting QSAR equation can provide valuable insights into which structural features are important for activity.

For this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. The model could incorporate descriptors that capture the properties of the butyl group, the fluorophenyl group, and the hydantoin core. The predictive power of the QSAR model is assessed through validation techniques, such as cross-validation and the use of an external test set of molecules. nih.gov

The insights gained from QSAR models can guide the design of new derivatives with enhanced potency and selectivity. For example, if a QSAR model indicates that a particular region of the molecule should be more hydrophobic, new analogs with more lipophilic substituents in that region can be synthesized and tested.

Derivatization Strategies for Exploration of Chemical Space and Enhanced Potency

To explore the chemical space around the this compound scaffold and enhance its potency, various derivatization strategies can be employed. These strategies aim to systematically modify the structure of the lead compound to identify key interactions with the biological target and optimize its properties.

Analog Synthesis: A primary strategy is the synthesis of a library of analogs with systematic variations at different positions of the molecule. This includes:

Varying the Alkyl Chain: Synthesizing analogs with different alkyl chains at the C-5 position (e.g., varying length, branching, and introducing cyclic structures) to probe the size and shape of the corresponding binding pocket.

Modifying the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to explore the electronic and steric requirements for optimal activity. This could include other halogens, alkyl groups, or hydrogen bond donors/acceptors.

N-Substitution: Introducing a variety of substituents at the N-1 and N-3 positions of the hydantoin ring to modulate solubility, lipophilicity, and hydrogen bonding capabilities. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, replacing a carbonyl group with a thiocarbonyl or a phenyl ring with a different heterocyclic ring.

Fragment-Based Approaches: In this strategy, the lead compound is deconstructed into its constituent fragments. Each fragment is then optimized for its interaction with the target protein. The optimized fragments are then re-linked to generate new, more potent compounds.

Combinatorial Chemistry: High-throughput synthesis techniques can be used to rapidly generate large libraries of derivatives for screening. This allows for a more comprehensive exploration of the chemical space around the lead scaffold.

Through these derivatization strategies, a deeper understanding of the structure-activity relationship can be obtained, leading to the identification of new derivatives with significantly enhanced potency and improved drug-like properties.

Pharmacological and Mechanistic Investigations of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Non Clinical Focus

Identification and Validation of Molecular Targets (e.g., Receptor Binding, Enzyme Inhibition Assays)

Research into the molecular targets of imidazolidine-2,4-dione derivatives has revealed a wide array of interactions with various biological macromolecules. These interactions are highly dependent on the nature of the substituents at the C-5 position of the hydantoin (B18101) ring.

For analogous compounds, molecular targets have been identified through various assays. For instance, certain 5,5-diphenylhydantoin derivatives have been shown to exhibit inhibitory activity against protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.comnih.gov The IC50 values for some of these derivatives were found to be in the sub-micromolar range, indicating potent inhibition. mdpi.com Other studies on different hydantoin derivatives have identified enzymes like phosphoinositide 3-kinase (PI3Kα) and α-glucosidase as potential targets. nih.govresearchgate.net

Given the structure of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, with its alkyl and aryl substituents, it is plausible that it could interact with a range of protein targets. The butyl group may confer lipophilicity, potentially favoring interactions with hydrophobic pockets in enzymes or receptors, while the 4-fluorophenyl group can engage in various interactions, including hydrogen bonding and π-stacking.

Table 1: Examples of Molecular Targets Identified for Structurally Related Imidazolidine-2,4-dione Derivatives

| Derivative Class | Molecular Target | Assay Type | Reference |

|---|---|---|---|

| 5,5-diphenylhydantoins | EGFR, HER2 | Enzymatic Inhibition Assay | mdpi.comnih.gov |

| Trisubstituted hydantoins | PI3Kα | Enzymatic Inhibition Assay | researchgate.net |

| N-substituted hydantoins | α-glucosidase | Enzyme Inhibition Assay | nih.gov |

| 5,5-dimethylhydantoins | α1-Adrenoceptors | Radioligand Binding Assay | nih.gov |

Specificity and Selectivity Profiling against Key Biological Targets

The specificity and selectivity of hydantoin derivatives are crucial for their potential as research tools or therapeutic leads. For example, studies on 5,5-dimethylhydantoin (B190458) derivatives have demonstrated selectivity for subtypes of the α1-adrenoceptor. nih.gov Some compounds in this series showed a preference for the α1A-AR subtype, while others were more selective for the α1B-AR subtype. nih.gov This highlights how minor structural modifications can significantly alter the selectivity profile.

For this compound, a comprehensive selectivity profile would require screening against a panel of receptors and enzymes. The presence of the fluorine atom on the phenyl ring could influence its binding affinity and selectivity for certain targets due to its electronegativity and ability to form specific interactions.

Detailed kinetic and thermodynamic studies on the binding of this compound to a specific molecular target are not currently available. Such studies would be essential to understand the nature of the interaction. Binding kinetics (kon and koff rates) would provide insights into the duration of the ligand-target complex, while thermodynamic parameters (ΔH and ΔS) would reveal the driving forces behind the binding event (e.g., enthalpy-driven or entropy-driven). For other heterocyclic compounds, these parameters are often determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Elucidation of Mechanism of Action at the Cellular and Subcellular Levels

The cellular mechanism of action for imidazolidine-2,4-dione derivatives is often a direct consequence of their interaction with specific molecular targets.

Structurally related hydantoin compounds have been shown to modulate key signal transduction pathways. For instance, derivatives that inhibit EGFR and HER2 can suppress downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer. mdpi.comresearchgate.net Phenylmethylene hydantoins have been found to suppress Brk and FAK signaling, which are involved in cell migration and invasion. rsc.org

It is conceivable that this compound could modulate similar pathways if it engages with upstream kinases or receptors. The specific effects would depend on its primary molecular target(s).

A variety of in vitro functional assays have been developed to screen hydantoin derivatives. These include cell viability assays (e.g., MTT assay) to assess cytotoxicity against cancer cell lines, and specific functional assays related to the identified target. researchgate.netmdpi.com For example, in the context of androgen receptor antagonism, a luciferase gene reporter assay has been used to quantify the activity of hydantoin derivatives. nih.gov

To investigate the functional effects of this compound, a similar approach would be necessary. Initial screening in cell-based assays could identify potential biological activities, which would then guide the development of more specific target-based functional assays.

Cellular Permeability and Uptake Studies in Model Systems (e.g., Caco-2 cells, isolated cells)

The ability of a compound to cross cell membranes is a critical factor in its biological activity. Caco-2 cell monolayers are a widely used in vitro model to predict intestinal permeability and oral absorption.

While no specific permeability data for this compound has been published, studies on other small molecules provide a framework for how such investigations would be conducted. The apparent permeability coefficient (Papp) is a key parameter determined in these assays. researchgate.net Compounds with a high Papp value are generally considered to have good permeability.

The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP), suggest it may have moderate to good passive permeability. However, factors such as efflux by transporters like P-glycoprotein could also influence its net cellular uptake. Experimental determination of its permeability in Caco-2 cells would be required for a definitive assessment.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15FN2O2 | PubChem uni.lu |

| Molecular Weight | 250.27 g/mol | PubChem uni.lu |

| XlogP (predicted) | 2.5 | PubChem uni.lu |

Comparative Pharmacological Efficacy Profiles with Related Imidazolidinedione Compounds in Pre-clinical Models

Direct comparative efficacy studies for this compound against other imidazolidinedione compounds in preclinical models are not extensively available in the current body of scientific literature. However, the known biological activities of structurally related compounds can provide a framework for understanding its potential pharmacological profile.

For instance, the archetypal imidazolidinedione, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a widely used anticonvulsant that exerts its effects primarily by blocking voltage-gated sodium channels. bepls.com Another related compound, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), has demonstrated antinociceptive effects in murine models, suggesting a potential role in pain modulation, likely through anti-inflammatory mechanisms. mdpi.com

The introduction of a fluorine atom to the phenyl ring at the 5-position, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For example, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has been synthesized as an intermediate for potential hypoglycemic agents, highlighting the diverse therapeutic possibilities within this chemical class. nih.gov The butyl group at the C-5 position would be expected to influence the lipophilicity of the molecule, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

A hypothetical comparative efficacy profile, based on the activities of related compounds, is presented below. It is crucial to note that this table is illustrative and not based on experimental data for this compound.

| Compound | Preclinical Model | Observed Efficacy |

| Phenytoin | Maximal Electroshock | Anticonvulsant |

| IM-3 | Acetic Acid Writhing | Antinociceptive |

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | N/A | Intermediate for potential hypoglycemic agents |

Investigations into Specific Biological Processes Modulated by the Compound in Non-Human Systems

Specific investigations into the biological processes modulated by this compound in non-human systems are not yet detailed in published research. However, based on the known mechanisms of action of other imidazolidinedione derivatives, several potential biological targets and pathways can be postulated.

Imidazolidine-2,4-diones have been shown to interact with a variety of biological targets, including:

Ion Channels: As exemplified by Phenytoin, voltage-gated sodium channels are a key target for anticonvulsant activity. bepls.com

Enzymes: Some derivatives have been investigated as inhibitors of enzymes such as Bcl-2 proteins, which are involved in apoptosis and are targets for cancer therapy. nih.gov

Receptors: Certain imidazolidinedione derivatives have been designed to interact with specific receptors, although this is a less common mechanism of action for this class.

Given the structural similarities to other pharmacologically active imidazolidinediones, it is plausible that this compound could modulate one or more of these or other biological processes. In vitro assays, such as receptor binding studies, enzyme inhibition assays, and electrophysiological recordings on ion channels, would be necessary to elucidate the specific molecular targets of this compound. Subsequent in vivo studies in animal models would then be required to confirm these findings and to understand the physiological consequences of its action.

The table below outlines potential biological processes that could be investigated for this compound, based on the activities of related compounds.

| Potential Biological Process | Investigational Approach (Non-Human Systems) | Rationale based on Related Compounds |

| Neuromodulation | Electrophysiological studies on neuronal cultures | Anticonvulsant and antinociceptive effects of other imidazolidinediones. bepls.commdpi.com |

| Anti-proliferative Activity | Cytotoxicity assays on cancer cell lines | Antitumor potential of some imidazolidinedione derivatives. nih.gov |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | Broad-spectrum antimicrobial activity reported for the hydantoin scaffold. researchgate.net |

Further research is required to determine the actual pharmacological and mechanistic profile of this compound.

Metabolic Fate and Biotransformation Studies of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione Pre Clinical

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., Rat, Dog)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes from preclinical species such as rats and dogs are standard methods to assess this stability. These systems contain a rich complement of drug-metabolizing enzymes.

For 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione, it is anticipated that the compound would exhibit moderate to high metabolic stability. The presence of a fluorine atom on the phenyl ring is known to increase metabolic stability by blocking hydroxylation at the para-position, a common site of metabolism for aromatic rings. annualreviews.orgscispace.com The 5,5-disubstituted hydantoin (B18101) ring itself is a relatively stable scaffold. However, the butyl side chain presents a likely site for metabolic attack, primarily through oxidation.

Hypothetical In Vitro Metabolic Stability Data

The following table illustrates the type of data generated in such studies and provides a hypothetical comparison of the metabolic stability of this compound in rat and dog liver microsomes.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |

| Rat | 45 | 15.4 | Moderate |

| Dog | 65 | 10.7 | Moderate to High |

This is a hypothetical data table for illustrative purposes.

Identification and Structural Elucidation of Major and Minor Metabolites

The biotransformation of this compound would likely yield a range of metabolites. The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the metabolism of related compounds, the following are predicted major and minor metabolites:

Major Metabolites:

Hydroxylated butyl chain metabolites: Oxidation of the butyl group at various positions (ω, ω-1, etc.) is a highly probable metabolic pathway.

Hydroxylated phenyl ring metabolites: While the fluorine atom at the para-position is expected to be resistant to metabolism, hydroxylation at the ortho-position to the fluorine is possible. annualreviews.org

Minor Metabolites:

N-dealkylation products: If the hydantoin nitrogen atoms were substituted, N-dealkylation would be a likely pathway. pcbiochemres.com For the parent compound, this is not a primary route.

Hydantoin ring opening: Hydrolytic cleavage of the imidazolidine-2,4-dione ring can occur, leading to the formation of a hydantoic acid derivative.

Hypothetical Metabolite Profile

| Metabolite ID | Proposed Structure | Metabolic Pathway | Species Observed (Hypothetical) |

| M1 | 5-(4-Hydroxybutyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | Butyl chain oxidation (ω-hydroxylation) | Rat, Dog |

| M2 | 5-(3-Hydroxybutyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | Butyl chain oxidation (ω-1 hydroxylation) | Rat, Dog |

| M3 | 5-Butyl-5-(4-fluoro-3-hydroxyphenyl)imidazolidine-2,4-dione | Aromatic hydroxylation | Rat |

| M4 | 2-(2-Butyl-2-(4-fluorophenyl)acetamido)acetic acid | Hydantoin ring hydrolysis | Minor in both species |

This is a hypothetical data table for illustrative purposes.

Characterization of Metabolizing Enzymatic Systems (e.g., Cytochrome P450 Isoforms, UGTs)

The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II reactions.

Cytochrome P450 Isoforms: The metabolism of many 5,5-disubstituted hydantoins, such as phenytoin, is predominantly carried out by CYP2C9 and CYP2C19. pcbiochemres.com It is plausible that these isoforms, along with others like CYP3A4, would be involved in the oxidation of the butyl chain and the aromatic ring of this compound. The specific isoforms involved can be identified using recombinant human CYP enzymes and selective chemical inhibitors.

UDP-Glucuronosyltransferases (UGTs): Following phase I hydroxylation, the resulting hydroxylated metabolites are likely substrates for phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a common pathway for the elimination of hydroxylated drug metabolites, increasing their water solubility and facilitating their excretion.

Pathways of Biotransformation (e.g., Oxidation, Glucuronidation, Hydrolysis)

Oxidation: This is expected to be the primary phase I metabolic pathway. The aliphatic butyl chain is a prime target for hydroxylation at multiple positions. Aromatic hydroxylation on the fluorophenyl ring, though potentially hindered by the fluorine atom, may also occur. annualreviews.org

Glucuronidation: The hydroxylated metabolites formed during phase I are anticipated to undergo conjugation with glucuronic acid to form more polar and readily excretable glucuronide conjugates.

Hydrolysis: While likely a minor pathway, the hydantoin ring can undergo hydrolytic cleavage to form an open-chain hydantoic acid derivative.

Species Differences in Metabolism Observed in Pre-clinical Animal Models

Significant species differences in drug metabolism are common and are important considerations when extrapolating preclinical data to humans. For hydantoin derivatives, differences in the rates and routes of metabolism between species like rats and dogs have been observed. For instance, in the metabolism of diphenylhydantoin, dogs have been shown to have a higher capacity for certain metabolic pathways compared to rats. nih.gov

For this compound, one might expect to see quantitative and qualitative differences in the metabolite profiles between rats and dogs. For example, the extent of aromatic hydroxylation versus aliphatic hydroxylation could differ, or the specific CYP450 isoforms involved in the metabolism might vary between species. Such differences would be reflected in the in vitro metabolic stability data and the relative abundance of various metabolites in each species.

Advanced Analytical and Characterization Techniques for 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fingerprinting and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula. The monoisotopic mass of the neutral molecule (C13H15FN2O2) is 250.11176 Da uni.lu. HRMS can precisely measure the m/z of various adducts, such as the protonated molecule [M+H]+ or the sodium adduct [M+Na]+, to confirm this composition uni.lu.

Isotopic fingerprinting, a key feature of HRMS, involves analyzing the characteristic distribution of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the mass spectrum. The observed isotopic pattern for C13H15FN2O2 can be compared with the theoretically calculated pattern, providing an additional layer of confirmation for the compound's identity.

Furthermore, HRMS is highly effective for impurity profiling. Its high resolution and sensitivity enable the detection and identification of low-level impurities, such as starting materials, byproducts from synthesis, or degradation products. By coupling HRMS with liquid chromatography (LC-HRMS), a complex mixture can be separated, and the elemental composition of each impurity can be determined, facilitating its structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation (e.g., 2D NMR, NOESY, HMBC, HMQC)

While standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy is fundamental for basic structural confirmation, advanced 2D NMR techniques are required to fully delineate the complex structure, stereochemistry, and solution conformation of this compound.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon in both the butyl chain and the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the solution conformation and stereochemistry. This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximities between protons on the butyl chain and protons on the fluorophenyl ring, providing insight into the preferred rotational conformation (rotamer) around the C5-phenyl bond. The relative orientation of the two substituents at the chiral C5 center could be investigated through these spatial interactions. Studies on related imidazolidine-2-thione derivatives have successfully utilized 2D NMR for isomer identification mdpi.com.

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this analysis would provide exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the conformation of the butyl and fluorophenyl substituents relative to the central hydantoin ring.

While specific crystallographic data for the title compound is not available, analysis of closely related structures, such as 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and 3-Butyl-5,5-diphenylimidazolidine-2,4-dione, provides valuable insight. nih.govresearchgate.net In these analogues, the hydantoin ring is typically planar or nearly planar. nih.gov The analysis reveals how molecules pack in the crystal lattice, often through extensive networks of hydrogen bonds. nih.govresearchgate.net In hydantoin structures, N-H groups commonly act as hydrogen-bond donors to the carbonyl oxygen atoms (C=O), forming chains or dimers that stabilize the crystal structure. nih.govresearchgate.net For the title compound, one would expect to see similar N-H···O hydrogen bonding patterns.

X-ray analysis is also the primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Crystallographic and computational studies on other hydantoin-based compounds have explored the factors influencing their propensity to form various polymorphs and solvates. chemrxiv.org

Chromatographic Methods (e.g., HPLC, SFC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, because it is a chiral molecule, for determining its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is the standard method for determining chemical purity. The compound is separated from any non-isomeric impurities on a C18 column, and the purity is calculated based on the relative peak areas in the chromatogram. Method development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water), flow rate, and column temperature to achieve baseline separation of the main peak from all impurities. Stability-indicating HPLC methods can also be developed to monitor for degradation products under various stress conditions. pensoft.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often preferred over chiral HPLC due to its speed and lower environmental impact. To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. The two enantiomers of this compound will interact differently with the CSP, resulting in different retention times and their separation into two distinct peaks. The enantiomeric excess is calculated from the integrated areas of these two peaks.

Spectroscopic Techniques for Molecular Interactions (e.g., Fluorescence Spectroscopy, Circular Dichroism (CD), Surface Plasmon Resonance (SPR))

Spectroscopic techniques are employed to study how this compound interacts with its environment or with biological targets.

Fluorescence Spectroscopy: The fluorophenyl group in the molecule can serve as an intrinsic fluorophore. The fluorescence emission properties (e.g., intensity and wavelength) of this group are often sensitive to the polarity of its local environment. This sensitivity can be exploited to study binding events. For instance, if the compound binds to a protein, the change in the environment of the fluorophenyl group upon entering a binding pocket could lead to a measurable change in its fluorescence spectrum. Studies on other fluorophenyl-containing molecules have shown that fluorescence can be used to report on conformational changes. nih.gov

Circular Dichroism (CD): As a chiral molecule, this compound will exhibit a CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light. CD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules in solution. It can be used to confirm the absolute configuration (if compared to a standard) and to study conformational changes that may occur upon changes in solvent, temperature, or binding to another molecule.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). To study the interactions of this compound, a potential binding partner (e.g., a target protein) would be immobilized on the sensor chip. A solution of the hydantoin derivative would then be flowed over the surface. The binding and dissociation can be monitored in real-time, allowing for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Computational Chemistry and Molecular Modeling of 5 Butyl 5 4 Fluorophenyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., HOMO-LUMO, MEP, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, chemical reactivity, and spectroscopic characteristics of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione.

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-rich fluorophenyl ring and the carbonyl groups of the hydantoin (B18101) core would significantly influence the distribution and energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. In the target compound, negative potentials are expected around the carbonyl oxygens and the fluorine atom, indicating sites prone to electrophilic attack or hydrogen bond acceptance. Positive potentials would likely be found around the N-H protons of the imidazolidine (B613845) ring, marking them as hydrogen bond donor sites.

These calculations provide a theoretical framework for predicting how the molecule will interact with biological targets and other chemical species.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT) (Note: These are representative values for illustrative purposes.)

| Parameter | Calculated Value | Implication |

| HOMO Energy | -6.8 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.5 D | Moderate polarity |

| MEP Negative Region | -0.04 a.u. (on Carbonyl O) | Nucleophilic site, H-bond acceptor |

| MEP Positive Region | +0.05 a.u. (on N-H) | Electrophilic site, H-bond donor |

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the structural basis of protein-ligand interactions and for estimating the binding affinity, often expressed as a docking score.

For this compound, potential targets could include enzymes like protein tyrosine phosphatase 1B (PTP1B), which has been identified as a target for other imidazolidine-2,4-dione derivatives. nih.gov A docking simulation would involve:

Preparing the 3D structure of the ligand (this compound) and the target protein.

Defining the binding site or active site on the protein.

Using a scoring function to evaluate various binding poses and rank them.

The results would reveal key interactions, such as hydrogen bonds between the N-H or C=O groups of the hydantoin ring and amino acid residues (e.g., Cysteine, Serine) in the active site. nih.gov Hydrophobic interactions involving the butyl group and the fluorophenyl ring would also be critical for binding.

Table 2: Example Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Result | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Key Hydrogen Bonds | 2 | N1-H with Asp181; C4=O with Arg221 |

| Key Hydrophobic Interactions | 4 | Fluorophenyl ring with Phe182, Tyr46; Butyl chain with Val49, Ile219 |

| Other Interactions | 1 (Halogen Bond) | Fluorine atom with backbone C=O of Gly220 |

Molecular Dynamics Simulations for Conformational Stability, Protein-Ligand Complex Dynamics, and Solvent Effects

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements of every atom in the protein-ligand complex, considering the effects of solvent (typically water).

An MD simulation of the this compound-protein complex would:

Assess the stability of the docked pose. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to see if the complex remains stable or undergoes significant conformational changes.

Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in docking.

Reveal the role of water molecules in mediating protein-ligand interactions.

Provide insights into the flexibility of different parts of the protein and the ligand upon binding.

Studies on related imidazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of interactions within the catalytic region of target proteins. nih.gov

Table 3: Summary of a Typical Molecular Dynamics Simulation Protocol and Analysis

| Simulation Parameter/Analysis | Description/Typical Finding |

| Simulation Time | 100 nanoseconds (ns) |

| System | Protein-ligand complex in a water box with counter-ions. |

| Ligand RMSD | Stable at ~1.5 Å after 10 ns. |

| Protein RMSD | Stable at ~2.0 Å after 15 ns. |

| Hydrogen Bond Occupancy | N1-H---Asp181 bond present for >85% of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

To develop a QSAR model for this class of compounds, a dataset of 5,5-disubstituted imidazolidine-2,4-dione derivatives with measured biological activity (e.g., IC₅₀ values) would be required. The process involves:

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods like Multiple Linear Regression (MLR) to create an equation linking the descriptors to activity. mdpi.com

Validating the model to ensure its predictive power using statistical metrics like the correlation coefficient (R²) and cross-validation coefficient (Q²). nih.govnih.gov

A resulting QSAR model might indicate that increasing the hydrophobicity of the substituent at the C5 position (like the butyl group) and having an electron-withdrawing group on the phenyl ring positively correlates with activity.

Table 4: Example of a Hypothetical QSAR Model Equation

| QSAR Model Component | Value/Equation | Interpretation |

| Equation | pIC₅₀ = 0.85logP - 0.42ASA + 1.2*J_X + 3.5 | Activity is positively correlated with lipophilicity (logP) and a topological descriptor (J_X), and negatively with accessible surface area (ASA). |

| R² (Correlation Coefficient) | 0.88 | 88% of the variance in activity is explained by the model. |

| Q² (Cross-validation) | 0.75 | The model has good predictive ability for new compounds. |

| R²_pred (External Validation) | 0.81 | The model accurately predicts the activity of an external test set. nih.gov |

In Silico ADME Prediction and Pharmacokinetic Modeling (Theoretical, not clinical)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models provide early-stage assessment of a compound's drug-likeness and potential pharmacokinetic profile, helping to identify potential liabilities before resource-intensive synthesis and testing. nih.govresearchgate.net

For this compound, various computational tools can predict parameters such as:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors. nih.govresearchgate.net

Aqueous Solubility: Predicts how well the compound dissolves in water, affecting absorption.

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Table 5: Predicted ADME Properties for this compound

| Property | Predicted Value | Compliance/Interpretation |

| Molecular Weight | 264.29 g/mol | Compliant (< 500) |